2-DEOXY-D-GLUCOSE-6-PHOSPHATE

描述

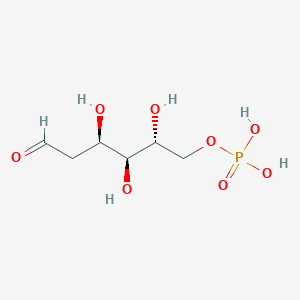

2-DEOXY-D-GLUCOSE-6-PHOSPHATE is an organic compound belonging to the class of monoalkyl phosphates. It is a derivative of 2-deoxy-D-glucose, where the hydroxyl group at the 6th position is replaced by a phosphate group. This compound is significant in various biochemical and medical research fields due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

From Glucal Derivatives: One common method involves the use of glucal derivatives. The synthesis starts with the protection of hydroxyl groups followed by selective deoxygenation at the 2-position. The final step involves phosphorylation at the 6th position using phosphorylating agents like phosphorus oxychloride.

From D-glucose: Another method involves the direct phosphorylation of 2-deoxy-D-glucose. This can be achieved by reacting 2-deoxy-D-glucose with phosphorylating agents under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods with optimizations for yield and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Cancer Research and Therapy

Inhibition of Glycolysis in Cancer Cells

2-DG-6-P acts primarily as a glycolysis inhibitor. Its mechanism involves the competitive inhibition of hexokinase, which is essential for the phosphorylation of glucose. This inhibition leads to reduced ATP production and promotes apoptosis in cancer cells. Studies have shown that treatment with 2-DG results in a dose-dependent decrease in cell viability across various cancer cell lines, including breast cancer cells. The compound induces apoptosis through the activation of caspase pathways and alters glucose transporter expression, leading to increased uptake of 2-DG and subsequent cell death .

Case Study: Breast Cancer Cells

In vitro studies demonstrated that 2-DG treatment significantly decreased the growth and clonogenicity of human breast cancer cells. The increase in Glut1 transporter protein levels was noted, suggesting a feedback mechanism where cancer cells attempt to compensate for impaired glucose metabolism by enhancing glucose uptake . This phenomenon underscores the potential of 2-DG as a chemotherapeutic agent targeting metabolic pathways.

Inflammatory Disease Management

Anti-inflammatory Properties

Recent research highlights the role of 2-DG in mitigating inflammation. It has been shown to regulate inflammatory mediators and reduce the infiltration of inflammatory cells in various models, including those for rheumatoid arthritis and colitis. By acting as an energy restriction mimetic agent, 2-DG can dampen acute inflammatory responses triggered by pathogen-associated molecular patterns (PAMPs) .

Case Study: Mouse Models

In murine models, administration of 2-DG has led to reduced oxidative stress and capillary damage in lung tissues during inflammatory responses. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Metabolic Studies

Tracer Applications

2-DG-6-P is employed as a tracer in metabolic studies due to its structural similarity to glucose. It allows researchers to assess glucose metabolism dynamics in various tissues using techniques such as positron emission tomography (PET). The nonmetabolizable nature of 2-DG makes it an effective tool for tracing glucose uptake and utilization without interfering with normal metabolic processes .

Quantitative Measurement

Using radioisotope-labeled derivatives of 2-DG, researchers can quantitatively measure local cerebral metabolic rates and other metabolic parameters across different physiological states. This application is vital for understanding metabolic disorders and evaluating therapeutic interventions .

Antiviral Applications

COVID-19 Treatment Potential

The recent use of 2-DG as an antiviral agent against SARS-CoV-2 has opened new avenues for research. Its ability to inhibit glycolysis may help limit viral replication by depriving the virus of necessary energy substrates. Clinical studies are ongoing to evaluate its efficacy in reducing oxygen dependency in COVID-19 patients .

Summary Table: Applications of 2-Deoxy-D-Glucose-6-Phosphate

| Application Area | Mechanism/Effect | Notable Findings/Case Studies |

|---|---|---|

| Cancer Therapy | Glycolysis inhibition leading to apoptosis | Effective against breast cancer cell lines |

| Inflammatory Disease | Regulation of inflammatory mediators | Reduced inflammation in mouse models |

| Metabolic Tracing | Tracer for glucose metabolism | Used in PET for assessing tissue glucose uptake |

| Antiviral Agent | Inhibition of glycolysis during viral infections | Potential use against SARS-CoV-2 |

作用机制

The compound exerts its effects primarily through its interaction with metabolic pathways. It is phosphorylated by hexokinase to form 2-deoxy-D-arabino-hexose 6-(dihydrogen phosphate), which cannot be further metabolized by phosphoglucose isomerase. This inhibition of glycolysis leads to a decrease in ATP production, affecting cellular energy metabolism. The compound also influences various molecular targets and pathways involved in cell survival and proliferation.

相似化合物的比较

2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by blocking the action of hexokinase.

2-Deoxy-D-arabino-hexose propylene dithioacetal: Another derivative of 2-deoxy-D-glucose with different functional groups.

Uniqueness: 2-DEOXY-D-GLUCOSE-6-PHOSPHATE is unique due to its specific phosphorylation at the 6th position, which imparts distinct biochemical properties. Unlike 2-deoxy-D-glucose, which is primarily used as a glycolysis inhibitor, this compound has broader applications in biochemical research and industrial processes.

生物活性

2-Deoxy-D-glucose-6-phosphate (2-DG6P) is a phosphorylated analog of glucose that plays a significant role in cellular metabolism and has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article provides an in-depth analysis of the biological activity of 2-DG6P, including its mechanisms of action, effects on various cell types, and implications for therapeutic use.

2-DG acts as a glucose mimic, entering cells primarily through glucose transporters such as GLUT1 and GLUT4. Once inside, it is phosphorylated by hexokinase to form 2-DG6P. This compound is unable to undergo further metabolism due to the absence of the 2-hydroxyl group, leading to its accumulation within the cell. The accumulation of 2-DG6P inhibits key glycolytic enzymes, notably hexokinase and phosphoglucose isomerase, resulting in:

- Inhibition of Glycolysis : The blockage of glycolysis leads to decreased ATP production and energy depletion, which is particularly detrimental to rapidly proliferating cancer cells .

- Induction of Apoptosis : Studies have shown that 2-DG can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

- Inhibition of N-Glycosylation : Due to its structural similarity to mannose, 2-DG can interfere with N-glycosylation processes, causing endoplasmic reticulum stress and activating the unfolded protein response (UPR) pathway .

Biological Effects

The biological effects of 2-DG6P have been extensively studied across different cell types:

-

Cancer Cells :

- Breast Cancer : Treatment with 2-DG resulted in reduced cell viability and clonogenic survival in breast cancer cell lines, indicating a dose-dependent induction of apoptosis .

- Glioblastoma : Research indicates that 2-DG can enhance the efficacy of chemotherapeutic agents by sensitizing glioblastoma cells to treatment through metabolic disruption .

- Inflammatory Diseases :

- Metabolic Disorders :

Table 1: Summary of Biological Activities of this compound

| Cell Type/Condition | Effect | Mechanism |

|---|---|---|

| Breast Cancer Cells | Induces apoptosis | Activation of caspases, inhibition of glycolysis |

| Glioblastoma Cells | Enhances sensitivity to chemotherapy | Metabolic disruption |

| Inflammatory Bowel Disease | Reduces inflammation | Inhibition of cytokine receptor glycosylation |

| Polycystic Kidney Disease | Suppresses cyst formation | Metabolic regulation with metformin |

Case Studies

- Breast Cancer Study : A study demonstrated that treatment with 4 mM 2-DG for four hours resulted in a significant decrease in clonogenic survival (50% reduction at 14 days) compared to untreated controls. This underscores the potential for targeting glucose metabolism in cancer therapy .

- Inflammatory Disease Models : In murine models for inflammatory bowel disease and rheumatoid arthritis, administration of 2-DG showed significant alleviation of symptoms through its anti-inflammatory effects mediated by metabolic inhibition .

属性

IUPAC Name |

[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h2,4-6,8-10H,1,3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPFNOMGYSRGQZ-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957140 | |

| Record name | 2-Deoxy-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3573-50-0 | |

| Record name | Deoxyglucose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3573-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyglucose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEOXY-GLUCOSE-6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFR70WJ2SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。